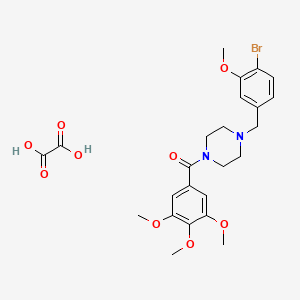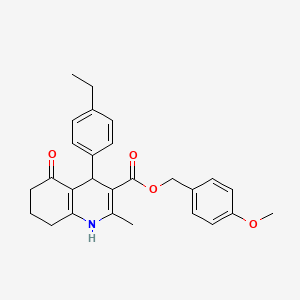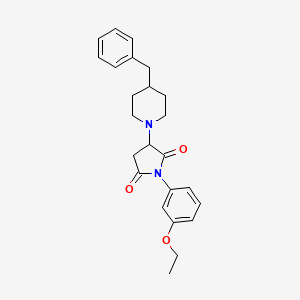
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a multistep reaction process.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. These include further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and determination of its safety and efficacy. Additionally, future studies could focus on the development of analogs of this compound with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Further research is needed to determine its safety and efficacy and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves a multistep reaction process. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperazine in the presence of an acid catalyst to form 1-(4-bromo-3-methoxybenzyl)piperazine. The second step involves the reaction of 1-(4-bromo-3-methoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine with oxalic acid to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate.
Applications De Recherche Scientifique
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has shown potential therapeutic applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[4-[(4-bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-11-15(5-6-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQLLFFHZSUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)